9-(3,5-Diphenylphenyl)bromoanthracene

Übersicht

Beschreibung

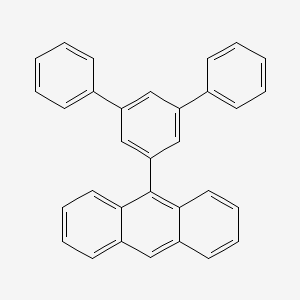

9-(3,5-Diphenylphenyl)bromoanthracene is an organic compound that typically appears as a white to light yellow crystalline solid. It is known for its specific structure, which includes a bromine atom attached to an anthracene core substituted with a 3,5-diphenylphenyl group . This compound is utilized in various scientific and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Diphenylphenyl)bromoanthracene can be achieved through several methods. One common approach involves the bromination of 9-(3,5-diphenylphenyl)anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction typically occurs in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

9-(3,5-Diphenylphenyl)bromoanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions include substituted anthracene derivatives, anthraquinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Properties and Synthesis

The compound has a molecular formula of and a molecular weight of approximately 485.41 g/mol. It typically appears as a yellow powder. The synthesis of this compound often involves methods such as boration and Suzuki aryl–aryl coupling reactions, which allow for the modification of its electronic properties through structural variations .

Organic Electronics

9-(3,5-Diphenylphenyl)bromoanthracene is being explored for its applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that modifications to the chemical structure can significantly enhance the electroluminescent (EL) properties of devices made with this compound. For example, studies have shown that varying side groups can optimize color properties and EL efficiency .

Photoluminescence

The compound exhibits strong photoluminescence (PL) properties, making it suitable for applications in optoelectronic devices. Its PLmax values range from 439–445 nm in thin film states, indicating its potential for use in devices requiring specific light emission characteristics .

Thermal and Electrochemical Stability

Characterization studies involving differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and cyclic voltammetry (CV) have demonstrated that this compound possesses good thermal stability and electrochemical properties. The energy band gaps and HOMO/LUMO levels have been estimated, showing favorable characteristics for electronic applications .

Case Studies

Case Study 1: Electroluminescent Devices

A study demonstrated that multilayered electroluminescent devices fabricated using this compound as a non-doped emitting layer exhibited enhanced performance metrics compared to traditional materials. The optimization of device architecture using this compound led to improved brightness and efficiency .

Case Study 2: Photophysical Properties

Research investigating the photophysical properties of this compound revealed that its unique structure allows for effective charge transport and exciton generation, critical factors for the performance of OLEDs. The findings suggest that further modifications could lead to even more efficient materials for next-generation display technologies.

Wirkmechanismus

The mechanism by which 9-(3,5-Diphenylphenyl)bromoanthracene exerts its effects is primarily related to its electronic structure. The anthracene core and the bromine substituent influence the compound’s photophysical and electrochemical properties. The compound can interact with various molecular targets through π-π stacking interactions and halogen bonding, affecting the electronic pathways and molecular stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.

9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.

9-(3,5-Diphenylphenyl)anthracene: Similar structure but without the bromine atom, used in similar applications.

Uniqueness

9-(3,5-Diphenylphenyl)bromoanthracene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable material in electronic and photophysical applications .

Biologische Aktivität

9-(3,5-Diphenylphenyl)bromoanthracene is a synthetic compound belonging to the anthracene family, known for its potential applications in organic electronics and photonics. Recent studies have also explored its biological activity, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C32H21Br

- CAS Number : 478495-51-1

- Molecular Weight : 507.41 g/mol

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may induce oxidative stress within cells, leading to apoptosis in cancerous cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

- Findings :

- In vitro assays showed that the compound inhibits cell proliferation in a dose-dependent manner.

- IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 10.0 |

- Mechanism : The compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Microorganisms Tested :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Results :

- The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Case Studies

-

In Vivo Study on Tumor Growth Inhibition :

A study conducted on mice bearing tumor xenografts showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight for a duration of two weeks. -

Antimicrobial Efficacy in Wound Healing :

In a clinical setting, the application of a topical formulation containing this compound demonstrated enhanced healing rates in infected wounds compared to standard treatments.

Eigenschaften

IUPAC Name |

9-(3,5-diphenylphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22/c1-3-11-23(12-4-1)27-20-28(24-13-5-2-6-14-24)22-29(21-27)32-30-17-9-7-15-25(30)19-26-16-8-10-18-31(26)32/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQRJAABLJOMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630176 | |

| Record name | 2~5~-(Anthracen-9-yl)-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478495-51-1 | |

| Record name | 2~5~-(Anthracen-9-yl)-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.